RB-042 HCl

Description

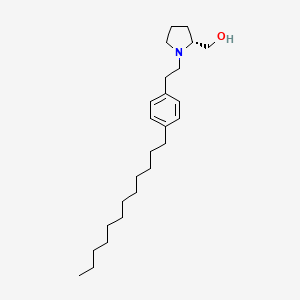

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H43NO |

|---|---|

Molecular Weight |

373.6 g/mol |

IUPAC Name |

[(2R)-1-[2-(4-dodecylphenyl)ethyl]pyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-13-23-15-17-24(18-16-23)19-21-26-20-12-14-25(26)22-27/h15-18,25,27H,2-14,19-22H2,1H3/t25-/m1/s1 |

InChI Key |

PNEOFQRNMJSTMT-RUZDIDTESA-N |

Isomeric SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCC[C@@H]2CO |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCCC2CO |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Strategies for Rb 042 Hcl

Methodologies for the Synthesis of RB-042 HCl and Related Analogues

The synthesis of RB-042 and related pyrrolidine (B122466) derivatives within the RB series is considered relatively straightforward. wikipedia.orgsigmaaldrich.com These synthetic efforts are part of broader research aimed at exploring structure-activity relationships and developing new inhibitors.

Utilization of Key Synthetic Reactions (e.g., Sonogashira Reaction, Catalytic Hydrogenation, SN2 Displacement)

While specific, step-by-step synthesis of this compound is not fully detailed in the provided information, the synthesis of related compounds in the RB series with similar structural features has employed key organic reactions. For instance, the synthesis of analogues like RB-023 and RB-024, which feature an alkyl chain linked to a phenyl group, utilized the Sonogashira reaction followed by catalytic hydrogenation of an alkyne intermediate. fishersci.nodocking.org The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. Catalytic hydrogenation, often using a palladium catalyst, is a method for reducing alkynes to alkanes by adding hydrogen. Additionally, SN2 displacement reactions were also employed in the synthesis of RB-023 and RB-024. fishersci.nodocking.org SN2 reactions are a type of nucleophilic substitution where a leaving group is displaced by a nucleophile in a concerted single step.

Given that RB-042 contains a pyrrolidine ring, the formation of the hydrochloride salt, this compound, would typically involve treating the free base form of RB-042 with hydrochloric acid (HCl). This is a common method for converting amines into their more stable and water-soluble hydrochloride salts.

Synthetic Pathways for Structural Modifications

Structural modifications within the RB series, including the synthesis of RB-042, involve the introduction of different head groups and the modification of the aliphatic chain and aromatic system. The synthesis of RB-034–RB-043, a series that includes RB-042, involved the reaction with cyclic amines, such as the introduction of the pyrrolidine head group characteristic of RB-042. fishersci.nodocking.org

Design Principles for Analogues in the RB Series

The design of analogues in the RB series, including RB-042, is based on modifying the structure of FTY720. wikipedia.orgsigmaaldrich.com Key design principles focus on the structural elements that influence their interaction with target enzymes like sphingosine (B13886) kinases.

Research findings indicate the importance of the substituted hydroxy group position in the aromatic head group for the design of new derivatives. wikipedia.org Furthermore, the introduction of functional groups to replace the amine group of FTY720 is considered necessary for developing new analogues with modified properties. wikipedia.org

The length of the alkyl substituent on the benzene (B151609) ring has also been shown to influence the sphingosine kinase inhibitory activity of these compounds. fishersci.nodocking.org Structure-activity relationship studies are facilitated by the ease of synthesis of certain derivatives, allowing for systematic investigation of how structural changes impact biological effects. wikipedia.org

Detailed research findings on RB-042 show its inhibitory activity against both SK1 and SK2. RB-042, which is the R-enantiomer with an (R)-(−)-prolinol head group, exhibits equipotent inhibition of both enzymes. fishersci.nosigmaaldrich.comdocking.org This highlights the significance of stereochemistry in determining the activity and potential selectivity of these analogues.

The inhibitory activity of RB-042 against SK1 and SK2 has been quantified by IC50 values:

| Compound | Target | IC50 (μM) |

| RB-042 | SK1 | 5.3 ± 0.5 |

| RB-042 | SK2 | 5.0 ± 1.3 |

These data demonstrate that RB-042 is an effective inhibitor of both sphingosine kinase isoforms at micromolar concentrations. fishersci.nodocking.org

Preclinical Pharmacological Characterization of Rb 042 Hcl

In Vitro Enzymatic Inhibition Profiling

Preclinical investigations into the pharmacological profile of RB-042 HCl have included detailed in vitro enzymatic inhibition studies, focusing on its effects against the sphingosine (B13886) kinase isoforms, Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2). These studies are crucial for understanding the compound's direct molecular interactions and potential therapeutic mechanisms.

Determination of Inhibitory Activity Against Sphingosine Kinase 1 (SK1)

Studies have demonstrated that RB-042 exhibits inhibitory activity against Sphingosine Kinase 1 (SK1). The inhibition of SK1 activity by RB-042 has been assessed in a concentration-dependent manner. wikipedia.orglipidmaps.org Experiments typically involve measuring SK1 activity in the presence of varying concentrations of RB-042, utilizing substrates such as sphingosine and ATP. wikipedia.orglipidmaps.org The results indicate that RB-042 is capable of reducing SK1 enzymatic function. wikipedia.orglipidmaps.org

Determination of Inhibitory Activity Against Sphingosine Kinase 2 (SK2)

In parallel to its effects on SK1, the inhibitory activity of RB-042 against Sphingosine Kinase 2 (SK2) has also been determined. wikipedia.orglipidmaps.org Similar concentration-dependent assays have been performed to evaluate the extent of SK2 inhibition by RB-042. wikipedia.orglipidmaps.org These studies have shown that RB-042 also inhibits SK2 enzymatic activity. wikipedia.orglipidmaps.org

Quantitative Assessment of Inhibition Potency (IC50 Values) for SK1 and SK2

Quantitative assessment of the inhibitory potency of RB-042 against SK1 and SK2 has been performed through the determination of IC50 values. The IC50 represents the concentration of RB-042 required to inhibit 50% of the enzyme's activity. Using 3 μM Sphingosine (Sph) and 250 μM ATP, RB-042 was found to inhibit SK1 activity with an IC50 of 5.3 ± 0.5 μM. wikipedia.orglipidmaps.org For SK2, using 10 μM Sph and 250 μM ATP, RB-042 inhibited activity with an IC50 of 5.0 ± 1.3 μM. wikipedia.orglipidmaps.org Another source reported RB-042 as a dual inhibitor of SphK1/2 with an IC50 of 2 µM for both isoforms. lipidmaps.org

The quantitative inhibition data are summarized in the table below:

| Enzyme | Substrate Concentration | ATP Concentration | IC50 (μM) |

| SK1 | 3 μM Sph | 250 μM | 5.3 ± 0.5 wikipedia.orglipidmaps.org |

| SK2 | 10 μM Sph | 250 μM | 5.0 ± 1.3 wikipedia.orglipidmaps.org |

Interactive Data Table: IC50 Values of RB-042

| Enzyme | Substrate Concentration | ATP Concentration | IC50 (μM) |

|---|---|---|---|

| SK1 | 3 μM Sph | 250 μM | 5.3 ± 0.5 |

| SK2 | 10 μM Sph | 250 μM | 5.0 ± 1.3 |

Isoform Selectivity Studies of this compound

Isoform selectivity studies are essential to understand the preference of an inhibitor for one enzyme isoform over another. For RB-042, these studies have involved comparing its inhibitory potency against both SK1 and SK2. wikipedia.org

Comparative Analysis of Inhibition Potency Across SK Isoforms

Comparative analysis of the inhibition potency of RB-042 across SK isoforms indicates that RB-042 is an equipotent inhibitor of both SK1 and SK2. wikipedia.orglipidmaps.org The determined IC50 values of 5.3 ± 0.5 μM for SK1 and 5.0 ± 1.3 μM for SK2 are notably similar, suggesting a lack of significant selectivity towards either isoform under the tested conditions. wikipedia.orglipidmaps.org Further studies involving stereoisomers, such as RB-040 and RB-042 (which possess the R configuration at C-2 of the 2-hydroxymethylpyrrolidinyl group), also showed them to be equipotent inhibitors of SK1 and SK2. wikipedia.orglipidmaps.org This equipotency distinguishes RB-042 from other compounds in related series that may exhibit selectivity for one isoform over the other. wikipedia.orglipidmaps.org

Molecular Mechanisms of Action of Rb 042 Hcl

Elucidation of Sphingosine (B13886) Kinase Inhibition Mechanism

Sphingosine kinase (SK) is a crucial enzyme in lipid metabolism, catalyzing the phosphorylation of sphingosine to form sphingosine 1-phosphate (S1P). There are two main isoforms, Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2), which differ in their cellular localization and biological functions wikipedia.orgnih.govnih.gov. RB-042 has been identified as an inhibitor of both SK1 and SK2 nih.govacs.org. Studies have evaluated the potency of RB-042 in inhibiting the activity of these enzymes. For instance, RB-042 demonstrated inhibitory activity against SK1 with an IC₅₀ value of 5.3 ± 0.5 μM and against SK2 with an IC₅₀ value of 5.0 ± 1.3 μM nih.gov. This indicates that RB-042 inhibits both isoforms with similar potency nih.govacs.org.

Here is a summary of the inhibitory activity of RB-042:

| Compound | Target Enzyme | IC₅₀ (μM) |

| RB-042 | SK1 | 5.3 ± 0.5 |

| RB-042 | SK2 | 5.0 ± 1.3 |

Investigation of Binding Mode within the Enzyme Active Site

While detailed crystallographic data specifically for RB-042 bound to Sphingosine Kinase is not extensively available in the provided search results, research involving related sphingosine kinase inhibitors and molecular modeling provides insights into potential binding interactions acs.orgtdx.catunne.edu.ar. Sphingosine kinases, particularly SK1, possess a binding pocket that accommodates sphingosine and ATP unne.edu.ar. Inhibitors often interact with regions within this pocket. For example, studies on other SK inhibitors suggest interactions with specific amino acid residues through hydrogen bonds and salt bridges acs.orgtdx.cat. Given that RB-042 is an R-enantiomer and its inhibitory activity is comparable to the related R-enantiomer RB-040, it is suggested that the spatial orientation of functional groups plays a role in the interaction with the enzyme active site nih.govacs.org. Modeling studies on similar compounds have explored interactions within the J-shaped pocket of SK1, where a polar head group typically interacts with a polar region and a hydrophobic tail with hydrophobic areas unne.edu.ar. Further specific investigations into the precise binding mode of RB-042 within the active sites of SK1 and SK2 would require dedicated structural and computational studies.

Downstream Cellular Pathway Modulation (mediated by SK inhibition)

The primary consequence of inhibiting Sphingosine Kinase activity by compounds like RB-042 is the alteration of the cellular balance between sphingosine and sphingosine 1-phosphate (S1P) aacrjournals.orgtandfonline.comrsc.org. SK catalyzes the formation of S1P from sphingosine wikipedia.orgrsc.orgguidetopharmacology.org. Therefore, inhibiting SK leads to decreased intracellular levels of S1P and potentially increased levels of its precursor, sphingosine, and ceramide aacrjournals.orgtandfonline.com. This shift in the sphingolipid rheostat has significant implications for various cellular processes nih.govaacrjournals.orgnih.gov.

Impact on Sphingosine 1-Phosphate Signaling Cascades

Sphingosine 1-phosphate (S1P) is a potent bioactive lipid mediator that plays diverse roles in cellular signaling wikipedia.orgrsc.orgnih.govlipidmaps.org. S1P exerts its effects by acting as a ligand for a family of five G protein-coupled receptors (S1PR1-5) located on the cell surface, as well as interacting with intracellular targets nih.govlipidmaps.orgoncotarget.com. By reducing the production of S1P, RB-042 can modulate these S1P-mediated signaling cascades.

The reduction in S1P levels due to SK inhibition can impact pathways involved in cell proliferation, survival, migration, and inflammation nih.govrsc.orgnih.gov. For instance, S1P signaling through its receptors is known to promote cell growth and survival nih.govtandfonline.comnih.gov. Inhibition of SK, leading to decreased S1P, can therefore shift the balance towards processes like apoptosis and cell cycle arrest aacrjournals.orgtandfonline.com. The specific downstream effects are complex and depend on the cellular context, the relative inhibition of SK1 and SK2, and the specific S1P receptors and intracellular targets involved in that cell type nih.govnih.gov. Modulating S1P signaling through SK inhibition presents a strategy to influence cellular behavior in various physiological and pathological conditions rsc.orgnih.gov.

Structure Activity Relationship Sar Studies of Rb 042 Hcl and Its Analogues

Influence of Stereochemistry on SK Inhibitory Activity

The stereochemistry of RB-042 and its analogues plays a significant role in their ability to inhibit sphingosine (B13886) kinases. nih.govacs.org

Comparative Analysis of R- and S-Enantiomers (e.g., RB-042 vs. RB-041, RB-043)

Comparative analysis of enantiomers, such as the R-enantiomers RB-040 and RB-042, and their corresponding S-enantiomers, RB-041 and RB-043, has revealed distinct differences in SK inhibitory activity. nih.govacs.org RB-040 and RB-042, both possessing the R configuration at C-2 of the 2-hydroxymethylpyrrolidinyl group, have been found to be equipotent inhibitors of both SK1 and SK2. nih.govacs.org In contrast, the S-enantiomers, RB-041 and RB-043, demonstrated considerably reduced activity against both isoforms compared to their R counterparts. nih.govacs.org At a concentration of 100 μM, RB-041 inhibited SK1 by 72.2 ± 5.9% and SK2 by 45.7 ± 2.6%, while RB-043 inhibited SK1 by 49.9 ± 6.2% and SK2 by 49.7 ± 7%. nih.govacs.org This indicates that the spatial orientation of the hydroxyl group is critical for potent inhibition, with the R configuration being significantly favored for activity against both SK1 and SK2. nih.govacs.org Interestingly, the S enantiomers RB-041 and RB-043 were also observed to be weak substrates for SK2. nih.govacs.org

Effects of Lipophilic Tail Modifications on SK Activity

Modifications to the lipophilic tail of RB-042 analogues have a notable impact on their SK inhibitory activity. nih.govacs.org

Examination of Alkyl Chain Length and Its Contribution to Potency

The length of the alkyl chain in the lipophilic tail is a key factor influencing the potency of these compounds against sphingosine kinases. nih.govacs.org For instance, RB-040 and RB-042 differ in the length of their aliphatic chains (C8H17 vs C12H5, respectively) but, possessing the R configuration, were found to be equipotent inhibitors of SK1 and SK2. nih.govacs.org However, further examination with pyrrolidine (B122466) derivatives RB-039 (methyl group in the lipophilic tail), RB-042 (C12H5), and RB-043 (n-dodecyl group) showed that the ability to inhibit SK1 was abolished in RB-039 and RB-043. nih.govacs.org This suggests that while a certain range of alkyl chain lengths in the R configuration can maintain potency, deviations outside this range, particularly with very short or longer chains in the context of certain structural features, can lead to a loss of activity against SK1. nih.govacs.org

Role of Polar Headgroup and Linker Region Modifications in SAR

Modifications to the polar headgroup and linker region of RB-042 analogues also contribute to their SAR. nih.govacs.org The linker region connects the lipophilic tail to the polar headgroup. Studies on analogues of a related compound, RB-005, where the lipophilic tail, polar headgroup, and linker region were modified, provided extended SAR information. nih.govacs.org For example, replacing the piperidyl group in RB-005 with a pyrrolidine ring, while retaining a hydroxyl-containing substituent with varied orientation, as seen in compounds RB-037–RB-043, demonstrated how changes in the polar headgroup and its connection influence activity. nih.govacs.org The retention of inhibitory activity against SK1 in RB-037 and RB-038, despite having opposite configurations at C-3 of the pyrrolidin-3-ol group, highlights the specific requirements for this region. nih.govacs.org Furthermore, replacing the methylene (B1212753) linker between the aryl group and the heterocycle with a keto group, as in benzamide (B126) analogues RB-044–RB-050, effectively abolished inhibition of SK1. nih.govacs.org This indicates the critical role of the linker region's composition and flexibility in maintaining favorable interactions for SK inhibition. nih.govacs.org

SK Inhibitory Activity of Selected RB Compounds

| Compound | Stereochemistry (at C-2/C-3) | Lipophilic Tail | SK1 Inhibition (at 50 μM) | SK2 Inhibition (at 50 μM) | SK1 IC₅₀ (μM) | SK2 IC₅₀ (μM) | Notes |

| RB-040 | R (C-2) | C₈H₁₇ | Data not explicitly given at 50 μM, but stated equipotent to RB-042 | Data not explicitly given at 50 μM, but stated equipotent to RB-042 | 2.2 ± 0.22 | 5.2 ± 0.82 | R-enantiomer |

| RB-042 | R (C-2) | C₁₂H₅ | Data not explicitly given at 50 μM, but stated equipotent to RB-040 | Data not explicitly given at 50 μM, but stated equipotent to RB-040 | 5.3 ± 0.5 | 5.0 ± 1.3 | R-enantiomer |

| RB-041 | S (C-2) | C₈H₁₇ | Much less active than RB-040/RB-042 | Much less active than RB-040/RB-042 | >100 | >100 | S-enantiomer, weak SK2 substrate |

| RB-043 | S (C-2) | n-dodecyl | Much less active than RB-040/RB-042 | Much less active than RB-040/RB-042 | >100 | >100 | S-enantiomer, weak SK2 substrate |

| RB-039 | - | Methyl | Abolished | Data not explicitly given | >100 | Data not explicitly given | Short lipophilic tail |

| RB-005 | - | 1-(4-octylphenethyl) | Selective inhibitor | Data not explicitly given | 3.6 ± 0.36 | Data not explicitly given | Lead compound |

| RB-037 | Opposite of RB-038 (C-3) | Data not explicitly given | Retained activity | Data not explicitly given | Data not explicitly given | Data not explicitly given | Pyrrolidine headgroup |

| RB-038 | Opposite of RB-037 (C-3) | Data not explicitly given | Retained activity | Data not explicitly given | Data not explicitly given | Data not explicitly given | Pyrrolidine headgroup |

Note: Inhibition percentages for RB-041 and RB-043 at 100 μM are provided in the text (72.2 ± 5.9% SK1, 45.7 ± 2.6% SK2 for RB-041; 49.9 ± 6.2% SK1, 49.7 ± 7% SK2 for RB-043). nih.govacs.org IC₅₀ values >100 μM are inferred from the "much less active" description and the 100 μM data. nih.govacs.org

Computational and Theoretical Investigations of Rb 042 Hcl

Molecular Modeling and Docking Studies of RB-042 HCl with Sphingosine (B13886) Kinases

Molecular modeling and docking studies are computational techniques used to simulate the interaction between a small molecule (ligand), such as this compound, and a biological target, such as an enzyme like sphingosine kinase. These methods aim to predict the preferred orientation and binding affinity of the ligand within the enzyme's binding site.

RB-042 is an R-enantiomer pyrrolidine (B122466) derivative that has been identified as an inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2). citeab.comtocris.com Molecular modeling studies have been utilized to investigate the binding poses of compounds like RB-042 within the catalytic site of SK1. acs.orgnih.gov These studies often involve docking the ligand into the known or predicted three-dimensional structure of the enzyme.

Prediction of Ligand-Enzyme Interaction Modes

Molecular docking studies predict how RB-042 might orient itself and interact within the binding pocket of sphingosine kinases. For RB-042, modeling studies suggest that its protonated amino group can form a salt bridge with aspartate 178 (D178). acs.orgnih.gov Additionally, it may form a hydrogen bond with the carbonyl oxygen of leucine (B10760876) 268 (L268). acs.orgnih.gov The orientation of the hydroxymethyl group of the pyrrolidine (in the R enantiomer) is also predicted to form a hydrogen bond with the side chain of aspartate 81 (D81). acs.orgnih.gov These predicted interactions highlight the importance of specific functional groups on RB-042 and key residues in the enzyme for binding.

Identification of Key Binding Site Residues

Through molecular modeling and docking, specific amino acid residues within the sphingosine kinase binding site that are crucial for the interaction with inhibitors like RB-042 can be identified. Studies involving related compounds and RB-042 have indicated that residues such as D81, D178, serine 168 (S168), and L268 are important for the binding of sphingosine kinase inhibitors. acs.orgnih.gov The formation of a salt bridge with D178 and hydrogen bonds with D81 and L268 by RB-042, as suggested by modeling, underscores the significance of these residues in mediating the inhibitory activity. acs.orgnih.gov Differences in the orientation of functional groups due to stereochemistry, as seen when comparing the R-enantiomer RB-042 with its S-enantiomer RB-041, can impact the ability to form these key interactions, influencing inhibitory activity. acs.orgnih.gov

Experimental data on the inhibitory activity of RB-042 against SK1 and SK2 provides a basis for validating the predictions made by molecular modeling and docking studies. The half-maximal inhibitory concentration (IC₅₀) values for RB-042 have been determined:

| Enzyme | IC₅₀ (µM) |

| SK1 | 5.3 ± 0.5 |

| SK2 | 5.0 ± 1.3 |

This data indicates that RB-042 is an equipotent inhibitor of both SK1 and SK2. tocris.comnih.gov Comparing the predicted binding modes and interactions with experimental inhibition data helps to refine the understanding of the molecular basis for RB-042's activity.

Application of Quantum Chemical Calculations to this compound

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide insights into the stability, reactivity, and spectroscopic characteristics of a chemical compound. While specific quantum chemical calculations for this compound were not found in the provided search results, the application of these methods to similar organic molecules and compounds in the presence of hydrochloric acid is well-established in chemical research. cenmed.comfishersci.cafishersci.cauni.lunih.govmdpi.comresearchgate.netpeacta.orgacs.org

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate various molecular descriptors for this compound. uni.lumdpi.comresearchgate.netpeacta.org These descriptors can include the energies of the highest occupied molecular orbital (E HOMO) and the lowest unoccupied molecular orbital (E LUMO), the energy gap (ΔE), dipole moment, global hardness (η), global softness (σ), and the fraction of electrons transferred. uni.lumdpi.comresearchgate.netpeacta.org

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are related to a molecule's ability to donate or accept electrons, respectively. A higher HOMO energy generally indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The energy gap (ΔE = E LUMO - E HOMO) is an indicator of molecular stability and reactivity. uni.lumdpi.comresearchgate.netpeacta.org

Dipole Moment: The dipole moment provides information about the charge distribution within a molecule, which can influence its interactions with other molecules and its behavior in different environments. uni.lumdpi.compeacta.org

Hardness and Softness: Global hardness and softness are related to the resistance of a molecule to deformation of its electron cloud. Hard molecules are less polarizable and less reactive, while soft molecules are more polarizable and more reactive. fishersci.cauni.luresearchgate.net

Applying these calculations to this compound could provide a deeper understanding of its intrinsic electronic properties, its stability, and its potential reactivity. Considering the compound is a hydrochloride salt, quantum chemical calculations could also explore the interaction between the RB-042 molecule and the chloride ion, as well as the influence of the protonation state.

In Silico Approaches for Predicting Activity and Selectivity

In silico approaches encompass a range of computational methods used to predict the biological activity and selectivity of compounds. For this compound, these approaches primarily involve molecular modeling and docking studies as discussed earlier. acs.orgnih.gov By simulating the binding of RB-042 to SK1 and SK2, these methods can provide insights into the potential inhibitory activity.

The prediction of activity is often based on the estimated binding affinity derived from docking scores or more advanced free energy calculations. acs.org A lower (more negative) binding energy typically suggests a stronger interaction and potentially higher inhibitory potency. acs.org

Predicting selectivity involves comparing the predicted binding of RB-042 to different target proteins or different isoforms of the same enzyme, such as SK1 and SK2. nih.gov Molecular modeling can reveal differences in how a compound interacts with the binding sites of different isoforms, which can explain observed selectivity profiles. For RB-042, which shows equipotent inhibition of SK1 and SK2, computational analysis could explore the similarities in the binding site characteristics of both isoforms that accommodate RB-042 effectively. tocris.comnih.gov

Beyond docking, other in silico methods like molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time and to account for the flexibility of both the ligand and the protein. acs.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate the structural features or calculated molecular descriptors of a series of compounds with their experimental activity to build predictive models. researchgate.net While specific QSAR studies for RB-042 were not found, the principles of QSAR could be applied to a series of RB-042 analogs to predict the activity of new, untested compounds.

Target Engagement Research for Rb 042 Hcl

Methodological Approaches for Assessing In-Cellular Target Engagement (e.g., CETSA, NanoBRET, iSPP)

Assessing target engagement within the complex environment of a cell presents unique challenges compared to in vitro biochemical assays. Several innovative label-free and label-based techniques have been developed to directly measure the interaction between a compound and its target protein in cellular contexts.

The Cellular Thermal Shift Assay (CETSA) is a widely used label-free biophysical technique that exploits the principle that a ligand binding to a protein often increases its thermal stability. nih.govciteab.com In a typical CETSA experiment, cells treated with a compound are subjected to a thermal gradient, followed by cell lysis and separation of soluble protein from precipitated, denatured protein. nih.govfishersci.ca Proteins that are bound by a stabilizing ligand will remain soluble at higher temperatures compared to unbound proteins, and this difference in solubility can be detected by methods such as Western blot or mass spectrometry (Thermal Proteome Profiling - TPP). nih.govciteab.comfishersci.cauni.lu CETSA is particularly effective for studying target engagement for kinases and membrane proteins in intact cells. nih.gov Variations like high-throughput CETSA (HT-CETSA) and real-time CETSA (RT-CETSA) have been developed to increase the speed and ease of analysis. citeab.comsigmaaldrich.com

NanoBRET (Nano-luciferase Bioluminescence Resonance Energy Transfer) Target Engagement is a live-cell binding assay that uses energy transfer to quantitatively measure target occupancy and compound affinity. guidetopharmacology.orgscience.gov This technique involves expressing the target protein fused to a NanoLuc® luciferase and using a cell-permeable fluorescent tracer that reversibly binds to the target protein. guidetopharmacology.orgscience.gov When the tracer is bound to the NanoLuc-tagged target, energy transfer occurs, resulting in a BRET signal. guidetopharmacology.orgscience.gov Competitive binding of a test compound displaces the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's affinity and target occupancy in live cells. guidetopharmacology.orgscience.gov NanoBRET can also provide information on compound selectivity, permeability, and residence time. guidetopharmacology.orgnih.gov This method has been applied to various protein classes, including kinases. nih.govliverpool.ac.uk

While CETSA and NanoBRET are prominent methods for assessing in-cellular target engagement, other approaches exist, including those based on chemical proteomics and genetic screening. lipidmaps.orgwikipedia.org These diverse methodologies provide researchers with powerful tools to validate drug-target interactions in a cellular environment, which is crucial for understanding a compound's mechanism of action and predicting its efficacy in vivo.

Validation of RB-042 HCl Binding to Sphingosine (B13886) Kinases within Cellular Contexts

RB-042, an R-enantiomer compound, has been investigated for its inhibitory activity against sphingosine kinases, specifically Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2). guidetoimmunopharmacology.orguni.lu These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in various cellular processes, including cell survival, growth, and migration. uni.lu

Research has demonstrated that RB-042 functions as an inhibitor of both SK1 and SK2 activity. Studies measuring the concentration-dependent inhibition of SK activity in cellular contexts have provided quantitative data on the potency of RB-042. For instance, using cell-based assays with specified substrate concentrations (3 µM Sph for SK1 and 10 µM Sph for SK2, with 250 µM ATP), RB-042 was shown to inhibit SK1 activity with an IC₅₀ value of 5.3 ± 0.5 µM and SK2 activity with an IC₅₀ value of 5.0 ± 1.3 µM. uni.lu These findings indicate that RB-042 exhibits comparable inhibitory potency against both SK1 and SK2 in this cellular assay system. uni.lu

Detailed interaction analysis and molecular modeling studies have provided insights into how compounds structurally related to RB-042 interact with the catalytic site of SK1. guidetoimmunopharmacology.orguni.lu For example, the protonated amine in RB-042 is suggested to form a salt bridge with residue D178 and a hydrogen bond with the carbonyl oxygen of L268 in SK1. guidetoimmunopharmacology.org The hydroxymethyl group of the pyrrolidine (B122466) ring in the R enantiomer (like RB-042) can also form a hydrogen bond with the side chain of D81. guidetoimmunopharmacology.org These molecular interactions are proposed to contribute to the inhibitory activity observed in cellular assays.

The validation of RB-042's binding to sphingosine kinases within cellular contexts, supported by functional inhibition data, confirms its activity against these key lipid kinases. The comparable IC₅₀ values for SK1 and SK2 suggest that RB-042 acts as a dual inhibitor of both isoforms in cellular settings. uni.lu

Inhibitory Activity of RB-042 on Sphingosine Kinases in Cellular Assay

| Target Enzyme | Substrate Concentration | ATP Concentration | IC₅₀ (µM) |

| Sphingosine Kinase 1 (SK1) | 3 µM Sphingosine | 250 µM | 5.3 ± 0.5 |

| Sphingosine Kinase 2 (SK2) | 10 µM Sphingosine | 250 µM | 5.0 ± 1.3 |

Note: Data presented is representative of findings from cellular activity assays. uni.lu

Advanced Research Applications and Methodological Development for Sk Inhibitors

Integration of RB-042 HCl Research with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test large libraries of chemical compounds for their ability to modulate the activity of a specific biological target. The integration of potent and selective inhibitors into HTS workflows is crucial for the identification of new drug candidates and for optimizing the properties of existing lead compounds.

Several HTS assay formats have been developed for sphingosine (B13886) kinases, including:

Fluorescence-based assays: These assays utilize fluorescently labeled substrates, such as NBD-sphingosine, to monitor the activity of the enzyme in real-time. They are well-suited for HTS due to their sensitivity and ease of automation.

Mass spectrometry-based assays: These assays directly measure the formation of the product, sphingosine-1-phosphate (S1P), providing a highly sensitive and label-free method for assessing enzyme activity. They are particularly useful for confirming hits from primary screens and for detailed mechanistic studies.

A potent inhibitor can serve as a valuable tool in HTS campaigns by acting as a positive control and by helping to validate the assay. Furthermore, the chemical scaffold of such an inhibitor can be used as a starting point for the design of focused compound libraries for screening.

Future Directions in the Design and Optimization of Sphingosine Kinase Inhibitors

The field of sphingosine kinase inhibitor design is continuously evolving, with researchers focusing on several key areas to improve the therapeutic potential of these compounds.

| Future Direction | Description | Key Considerations |

| Isoform Selectivity | Developing inhibitors that can distinguish between the two isoforms of sphingosine kinase, SK1 and SK2. These isoforms have distinct and sometimes opposing biological functions, making isoform-selective inhibition a desirable goal. | Understanding the structural differences between the active sites of SK1 and SK2 is crucial for designing selective inhibitors. |

| Improved Pharmacokinetic Properties | Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of inhibitors to enhance their oral bioavailability and in vivo efficacy. | This involves modifying the chemical structure of the inhibitor to improve its solubility, stability, and membrane permeability. |

| Targeting Allosteric Sites | Developing inhibitors that bind to sites on the enzyme other than the active site. Allosteric inhibitors can offer advantages in terms of selectivity and can modulate enzyme activity in different ways compared to traditional active site inhibitors. | Identifying and validating allosteric binding sites on sphingosine kinases is a key challenge in this area. |

| Dual-Target Inhibitors | Designing single molecules that can inhibit both sphingosine kinases and another disease-relevant target. This approach can lead to enhanced therapeutic efficacy and may help to overcome drug resistance. | The selection of appropriate targets and the design of molecules with balanced activity against both targets are critical for the success of this strategy. |

Challenges and Opportunities in Preclinical SK Inhibitor Research

Despite the significant progress made in the development of sphingosine kinase inhibitors, several challenges remain in their preclinical evaluation.

Challenges:

Translational Biomarkers: A significant hurdle is the identification and validation of reliable biomarkers that can be used to monitor the biological activity of SK inhibitors in vivo and to predict their clinical efficacy.

Off-Target Effects: Many kinase inhibitors have the potential to bind to other kinases and proteins in the cell, leading to unwanted side effects. Thorough preclinical profiling is necessary to assess the selectivity of new inhibitors and to minimize the risk of off-target toxicity.

Compensatory Mechanisms: The inhibition of one sphingosine kinase isoform may lead to the upregulation of the other, potentially limiting the therapeutic efficacy of isoform-selective inhibitors.

Opportunities:

New Disease Indications: The growing understanding of the role of sphingosine kinases in various diseases is opening up new opportunities for the therapeutic application of their inhibitors.

Combination Therapies: Combining SK inhibitors with other targeted therapies or with conventional chemotherapy may lead to synergistic effects and improved treatment outcomes, particularly in cancer.

Personalized Medicine: The development of predictive biomarkers could enable the identification of patients who are most likely to respond to treatment with a specific SK inhibitor, paving the way for a more personalized approach to medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.